Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate
Description
Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate is a synthetic organic compound characterized by a hybrid structure combining a 3-chlorophenyl group, a propanoyl chain, a cyanomethylamino moiety, and a methyl ester functional group. Its design integrates electron-withdrawing (chlorophenyl, cyano) and electron-donating (ester) groups, which may influence reactivity, solubility, and binding interactions.
Properties
IUPAC Name |
methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-20-14(19)10-17(8-7-16)13(18)6-5-11-3-2-4-12(15)9-11/h2-4,9H,5-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMTVRUOCZTIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)CCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylpropanoyl chloride with cyanomethylamine, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit selective inhibition of cancer cell proliferation. For instance, modifications of methyl esters related to the compound have shown significant activity against colon cancer cells (HCT-116), with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . These findings suggest that the compound may interact with specific cellular pathways, potentially inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
1.2 Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes linked to disease progression. For example, certain derivatives have been identified as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their role in modifying gene expression and cellular processes . The structure-activity relationship (SAR) studies indicate that specific substituents on the phenyl ring enhance enzyme inhibitory activity.
Synthesis and Structural Modifications
2.1 Synthetic Routes
The synthesis of methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate typically involves several steps, including acylation and amidation reactions. The synthetic pathway often starts with commercially available starting materials, followed by reactions that introduce functional groups necessary for biological activity .
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Acylation | Introduction of the propanoyl group using acyl chlorides |
| 2 | Amidation | Formation of the amide bond through reaction with amines |
| 3 | Esterification | Final formation of the methyl ester |
2.2 Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the compound's efficacy. Variations in the chlorophenyl moiety and modifications at the cyanomethyl position have been explored to enhance biological activity while minimizing toxicity .
Case Studies
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines compared to normal cells. For example, treatment with this compound resulted in significant apoptosis in HCT-116 cells, as evidenced by DAPI staining assays, which showed nuclear disintegration typical of apoptotic cells .
3.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with target proteins involved in cancer cell signaling pathways. These studies suggest that the compound may bind effectively to heat shock protein 90 (HSP90), a critical chaperone involved in protein folding and stability, which is often overexpressed in cancer cells .
Mechanism of Action
The mechanism by which Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate, a comparative analysis with structurally related compounds is essential. The following table summarizes key analogs from a published series of ethyl ester derivatives with ureido-thiazol-piperazine backbones ():
| Compound ID | Substituent on Phenyl Ring | Ester Group | Yield (%) | Molecular Weight (ESI-MS [M+H]⁺) |
|---|---|---|---|---|
| 10d | 4-(Trifluoromethyl)phenyl | Ethyl | 93.4 | 548.2 |
| 10e | 3-(Trifluoromethyl)phenyl | Ethyl | 92.0 | 548.2 |
| 10f | 3-Chlorophenyl | Ethyl | 89.1 | 514.2 |
Key Observations:
Substituent Effects on Yield :
- The 3-chlorophenyl-substituted compound (10f ) exhibits a lower yield (89.1%) compared to trifluoromethyl-substituted analogs (10d : 93.4%; 10e : 92.0%). This may reflect steric or electronic challenges during synthesis; the chloro group’s smaller size and weaker electron-withdrawing effect compared to trifluoromethyl could reduce intermediate stability or reaction efficiency .
Molecular Weight Differences :
- The chloro-substituted 10f has a significantly lower molecular weight (514.2 vs. 548.2 for 10d/10e ), directly attributable to the replacement of the heavier trifluoromethyl (-CF₃, ~69 g/mol) group with a lighter chloro (-Cl, ~35 g/mol) substituent.
Ester Group Variation :
- The target compound (methyl ester) differs from the ethyl esters in 10d–10f . Methyl esters generally exhibit higher volatility and slightly reduced steric hindrance compared to ethyl esters, which may influence pharmacokinetic properties like absorption or metabolism.
Functional Group Implications:
- Cyanomethylamino vs. Ureido-Thiazol: While 10d–10f feature a ureido-thiazol-piperazine scaffold, the target compound replaces this with a cyanomethylamino-propanoyl chain.
Chlorophenyl vs. Trifluoromethylphenyl :
The 3-chlorophenyl group in the target compound and 10f introduces moderate electron-withdrawing effects, whereas trifluoromethyl groups in 10d/10e are stronger electron-withdrawing moieties. This difference could impact binding interactions in enzyme inhibition (e.g., with kinases or proteases).
Research Findings and Limitations
Data Gaps:
- Direct comparisons are hindered by the absence of published data on this compound. Further studies are needed to evaluate its physicochemical properties (e.g., logP, solubility) and biological activity.
Biological Activity
Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate, with the CAS number 1385365-58-1, is a compound that has garnered attention in various fields including medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on existing research.
- Molecular Formula : C₁₄H₁₅ClN₂O₃
- Molecular Weight : 294.73 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Propanoyl Chloride : The reaction of 3-chlorophenylpropanoyl chloride with cyanomethylamine.
- Esterification : The resulting amine undergoes esterification with methanol under acidic conditions.
This multi-step synthesis requires careful control of temperature and the use of catalysts to maximize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Interaction : The compound can bind to certain enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : It may also act on various receptors, potentially altering signal transduction processes and gene expression.
These interactions can lead to significant changes in cellular behavior, making it a candidate for further pharmacological studies .
Anticancer Activity
Some studies have explored the anticancer potential of related compounds. The presence of a chlorophenyl group in the structure is often associated with enhanced cytotoxicity against cancer cell lines. Future investigations may reveal whether this compound exhibits similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of chemical compounds. Modifications in the structure, such as varying the nature of substituents on the phenyl ring or altering the cyanomethyl group, can significantly impact biological efficacy. This principle has been applied in related compounds where specific substitutions have enhanced receptor binding and activity .
Case Studies
While direct case studies on this compound are sparse, related research provides insights into its potential applications:
- Adenosine Receptor Modulators : Compounds structurally similar to this acetate have been studied as allosteric enhancers for adenosine receptors, which play roles in various physiological processes including inflammation and cancer progression .
- Antimicrobial Agents : Studies on similar derivatives indicate that modifications can lead to enhanced antimicrobial properties, suggesting that this compound could be explored for similar applications .
Comparison with Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Methyl (3-(2-chloro-3-methoxyphenyl)propanoyl)amino)acetate | TBD | Potential receptor modulation |
| Methyl (3-(5-(2-chlorophenyl)-2-furyl)-2-propenoyl)amino)acetate | TBD | Anticancer properties |
| Methyl (3-(3-fluorophenyl)-2-propenoyl)amino)acetate | TBD | Antimicrobial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
